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molecular formula C8H8N4OS B8617653 4-(5-Methylsulfanyl-tetrazol-1-yl)-phenol

4-(5-Methylsulfanyl-tetrazol-1-yl)-phenol

Cat. No. B8617653
M. Wt: 208.24 g/mol
InChI Key: VENLNRWSCKIJFP-UHFFFAOYSA-N
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Patent
US05843966

Procedure details

A solution of sodium hydroxide (2.06 g) in water (120 ml) followed by methyl iodide (3.5 ml) was added to a solution of 1-(4-hydroxyphenyl)-1H-tetrazole-5-thiol (10 g) in tetrahydrofuran (30 ml ) and stirred at room temperature for 5 h. The mixture was poured into brine (120 ml), extracted with ethyl acetate (3×60 ml), dried (Na2SO4) and evaporated to give the title compound as a brown solid (10.64 g).
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four
Name
brine
Quantity
120 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3]I.[OH:5][C:6]1[CH:11]=[CH:10][C:9]([N:12]2[C:16]([SH:17])=[N:15][N:14]=[N:13]2)=[CH:8][CH:7]=1>O.O1CCCC1.[Cl-].[Na+].O>[CH3:3][S:17][C:16]1[N:12]([C:9]2[CH:10]=[CH:11][C:6]([OH:5])=[CH:7][CH:8]=2)[N:13]=[N:14][N:15]=1 |f:0.1,6.7.8|

Inputs

Step One
Name
Quantity
2.06 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
OC1=CC=C(C=C1)N1N=NN=C1S
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Five
Name
brine
Quantity
120 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×60 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CSC1=NN=NN1C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.64 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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